1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione
CAS No.: 168543-12-2
Cat. No.: VC0061205
Molecular Formula: C7H5NO3
Molecular Weight: 151.121
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168543-12-2 |
|---|---|
| Molecular Formula | C7H5NO3 |
| Molecular Weight | 151.121 |
| IUPAC Name | 1-methylfuro[3,4-b]pyrrole-4,6-dione |
| Standard InChI | InChI=1S/C7H5NO3/c1-8-3-2-4-5(8)7(10)11-6(4)9/h2-3H,1H3 |
| Standard InChI Key | SFORCMGIMQSRNZ-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C(=O)OC2=O |
Introduction
Chemical Identity and Structural Characteristics
1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is a synthetic organic compound belonging to the class of heterocyclic compounds, specifically furo[3,4-b]pyrrole derivatives. It features a distinctive structure with a fused ring system containing both furan and pyrrole moieties, with methyl substitution at the nitrogen position of the pyrrole ring and two carbonyl groups forming a dione system.
Basic Identifiers and Properties
The compound has several key identifiers and fundamental physicochemical properties that are summarized in Table 1.
Table 1: Key Identifiers and Properties of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione
| Property | Value |
|---|---|
| CAS Number | 168543-12-2 |
| IUPAC Name | 1-methylfuro[3,4-b]pyrrole-4,6-dione |
| Molecular Formula | C7H5NO3 |
| Molecular Weight | 151.121 g/mol |
| Standard InChI | InChI=1S/C7H5NO3/c1-8-3-2-4-5(8)7(10)11-6(4)9/h2-3H,1H3 |
| Standard InChIKey | SFORCMGIMQSRNZ-UHFFFAOYSA-N |
| SMILES Notation | CN1C=CC2=C1C(=O)OC2=O |
The structure consists of a pyrrole ring fused with a furan ring, where the furan component contains two carbonyl groups at positions 4 and 6, creating the dione functionality. The nitrogen atom of the pyrrole ring is methylated, which influences the electronic distribution and reactivity of the molecule.
Physical and Chemical Properties
Physical State and Appearance
1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione typically appears as a solid at room temperature. While specific data on its appearance is limited in the literature, similar heterocyclic compounds often manifest as crystalline solids with colors ranging from white to pale yellow or beige.
Spectroscopic Properties
The compound can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide valuable information about its structural features and purity.
Chemical Reactivity
The chemical reactivity of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is primarily determined by its fused heterocyclic structure and the presence of the dione system. The compound can potentially undergo various reactions:
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Nucleophilic addition to the carbonyl groups
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Electrophilic substitution at the pyrrole ring
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N-alkylation or dealkylation reactions
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Ring opening reactions under specific conditions
Biological and Pharmacological Activities
Structure-Activity Relationship (SAR)
The biological activity of heterocyclic compounds like 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is often influenced by:
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The presence of the dione functionality, which may interact with biological targets through hydrogen bonding
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The N-methyl group, affecting lipophilicity and membrane permeability
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The fused ring system, providing a specific three-dimensional arrangement for receptor interactions
Applications in Research and Industry
Pharmaceutical Research
1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione has potential applications in pharmaceutical research, primarily as:
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A building block for more complex drug candidates
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A scaffold for developing compounds with specific biological activities
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A structural element in medicinal chemistry studies focusing on heterocyclic compounds
Material Science Applications
The unique electronic properties of fused heterocyclic systems make compounds like 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione potentially valuable in materials science, particularly in:
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Development of organic semiconductors
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Creation of novel polymeric materials
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Design of compounds with specific optical properties
Comparative Analysis with Structurally Related Compounds
Comparison with Furo[3,4-c]pyrazole-4,6-dione Derivatives
The compound 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione (CAS# 1011398-51-8) differs from our target compound in that it contains a pyrazole ring instead of a pyrrole ring. This structural difference results in distinct chemical and potentially biological properties .
Table 2: Comparison of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione with Related Compounds
| Property | 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione | 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione | 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione |
|---|---|---|---|
| Molecular Formula | C7H5NO3 | C6H4N2O3 | C6H3NO3 |
| Molecular Weight | 151.121 g/mol | 152.11 g/mol | 137.09 g/mol |
| Ring System | Furo[3,4-b]pyrrole | Furo[3,4-c]pyrazole | Furo[3,4-c]pyrrole |
| Nitrogen Content | One nitrogen (in pyrrole) | Two nitrogens (in pyrazole) | One nitrogen (in pyrrole) |
| Position of Dione | 4,6-positions | 4,6-positions | 1,3-positions |
Structural Features Influencing Properties and Reactivity
The key structural differences between these compounds include:
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The number and position of nitrogen atoms in the heterocyclic system
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The arrangement and position of the dione functionality
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The nature of substituents on the nitrogen atoms
These differences can significantly influence the compounds' physicochemical properties, reactivity patterns, and potential biological activities.
Current Research and Future Perspectives
Recent Advances
Current research on furo[3,4-b]pyrrole derivatives focuses on:
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Development of more efficient synthetic methodologies
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Exploration of their potential in medicinal chemistry
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Investigation of structure-activity relationships
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Applications in materials science and organic electronics
Future Research Directions
Future research on 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione may include:
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Detailed investigation of its biological activities
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Development of derivatives with enhanced pharmacological properties
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Exploration of its potential as a building block in more complex molecules
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Studies on its possible applications in photovoltaic materials and organic semiconductors
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